Enalaprilat-d5 Sodium Salt

Description

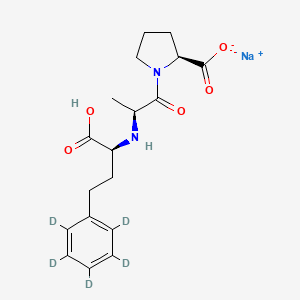

Enalaprilat-d5 Sodium Salt (CAS 1356922-29-6) is a deuterium-labeled isotopologue of enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril. It incorporates five deuterium atoms at specific positions, enabling its use as a stable isotopic tracer in pharmacokinetic and metabolic studies . This compound is primarily employed as an internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) due to its near-identical chemical properties to non-deuterated enalaprilat, minimizing analytical interference while enhancing quantification accuracy .

Key characteristics include:

- Molecular Formula: C18H20D5N2NaO5 (sodium salt form) .

- Molecular Weight: ~354.2 g/mol (deuterated form) vs. 349.1 g/mol (non-deuterated enalaprilat) .

- Function: ACE inhibitor metabolite; inhibits angiotensin I conversion to angiotensin II, reducing blood pressure .

- Applications:

This compound is commercially available with purity ≥98% and contains ~10% inorganic content (e.g., residual salts), which may influence its solubility and handling .

Properties

IUPAC Name |

disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOMWWZYNPLIET-CGGLEDJRSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356922-29-6 | |

| Record name | disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Isotopic Labeling Strategies

Deuterium incorporation into enalaprilat typically targets the phenyl ring to minimize alterations to the molecule’s pharmacological activity. The synthesis begins with the precursor molecule, enalaprilat, which undergoes hydrogen-deuterium exchange under controlled conditions. Catalytic deuteration using palladium or platinum catalysts in deuterated solvents (e.g., D₂O or deuterated methanol) ensures selective substitution at the aromatic positions.

Table 1: Key Reaction Parameters for Deuterium Incorporation

Post-Synthetic Modifications

Following deuteration, the product is converted to its sodium salt form via ion exchange chromatography. Aqueous sodium hydroxide (0.1–1.0 M) is introduced to replace acidic protons on the carboxylate groups, yielding the disodium salt. This step is critical for enhancing solubility, with final solutions achieving concentrations ≥100 mg/mL in water.

Purification and Characterization Techniques

Solid-Phase Extraction (SPE)

Crude reaction mixtures are purified using reversed-phase SPE cartridges (e.g., C18 columns). Conditioning with methanol and Milli-Q water precedes sample loading, followed by washes with 1% formic acid to remove non-deuterated impurities. Elution with 1% ammonia in methanol isolates the deuterated compound, which is then lyophilized to remove residual solvents.

Chromatographic and Spectroscopic Validation

High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) confirms isotopic purity. The deuterated compound exhibits a mass-to-charge (m/z) ratio of 354.20 → 211.20 for Enalaprilat-d5, compared to 349 → 206 for non-deuterated enalaprilat. Nuclear magnetic resonance (NMR) spectroscopy further verifies deuterium placement, with the absence of proton signals at the phenyl ring (δ 7.2–7.4 ppm) confirming successful labeling.

Table 2: Analytical Parameters for this compound

| Method | Parameter | Value | Source |

|---|---|---|---|

| HPLC-MS/MS | Retention Time | 3.2 ± 0.1 minutes | |

| NMR (¹H) | Deuterium Incorporation | ≥98% | |

| ICP-MS | Sodium Content | 10.5–11.5% w/w |

Analytical Method Development for Quality Control

Calibration Standards and Internal Controls

Stock solutions of this compound (1 mg/mL in methanol) are serially diluted to generate calibration curves spanning 0.5–160 ng/mL. Quality control (QC) samples, including low (0.5 ng/mL), medium (80 ng/mL), and high (140 ng/mL) concentrations, validate assay precision and accuracy.

Method Validation Metrics

Scale-Up Considerations and Industrial Production

Optimization of Reaction Conditions

Large-scale synthesis necessitates modifications to laboratory protocols. Continuous-flow reactors replace batch systems to improve deuteration efficiency, reducing reaction times to 6–12 hours. Solvent recovery systems minimize costs, with deuterated methanol recycled through distillation.

Regulatory Compliance

Good Manufacturing Practice (GMP) guidelines require stringent documentation of raw materials, including certificates of analysis for deuterium oxide (D₂O) and sodium hydroxide. Batch records must specify reaction parameters, purification steps, and storage conditions to ensure reproducibility.

Applications in Research and Development

Chemical Reactions Analysis

Types of Reactions

MK-422 D5 Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacokinetic Studies

Enalaprilat-d5 sodium salt serves as a valuable tool in pharmacokinetic studies, particularly in understanding the metabolism and excretion pathways of enalapril. The stable isotopic labeling allows for precise tracking of the compound in biological systems, facilitating investigations into its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Case Study: Renal Handling of Enalaprilat

A study aimed at completing the excretion pathway of enalaprilat demonstrated that this compound could be utilized to elucidate renal handling mechanisms. Researchers conducted uptake experiments using renal transporters, providing insights into how enalaprilat is processed by the kidneys and its interaction with organic anion transporters (OATs) . This knowledge is crucial for optimizing dosing regimens and minimizing adverse effects in patients with renal impairment.

Drug Interaction Studies

The compound is also instrumental in drug interaction studies, especially concerning other medications that may affect the pharmacodynamics or pharmacokinetics of enalaprilat. By utilizing this compound as a tracer, researchers can assess how co-administered drugs influence the efficacy and safety profile of ACE inhibitors.

Example: Interaction with Diuretics

In a cohort study involving patients treated for heart failure, the interaction between enalaprilat and loop diuretics was investigated. The results indicated that concurrent administration could lead to altered hemodynamic responses, highlighting the importance of understanding drug-drug interactions to optimize therapeutic outcomes .

Analytical Chemistry Applications

This compound is widely used as a reference standard in analytical chemistry for the development and validation of assays aimed at quantifying enalapril and its metabolites in biological samples. Its high purity (>95% HPLC) ensures reliable results in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) .

In clinical settings, this compound can be employed to study patient responses to ACE inhibitors across different populations, including those with varying degrees of heart failure or hypertension. Its use in clinical trials can help identify optimal dosing strategies and monitor therapeutic efficacy.

Case Study: Heart Failure Management

A clinical trial examined the effects of intravenous enalaprilat on patients with acute decompensated heart failure. The incorporation of stable isotopes allowed for better tracking of drug levels and patient responses, ultimately aiding in refining treatment protocols .

Mechanism of Action

MK-422 D5 Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, the compound helps to lower blood pressure and reduce the workload on the heart. The molecular targets include the angiotensin-converting enzyme and related pathways involved in blood pressure regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enalaprilat-d5 Sodium Salt belongs to a class of deuterated or isotopically labeled compounds used in ACE inhibitor research. Below is a detailed comparison with structurally or functionally related analogs:

Enalaprilat (Non-Deuterated)

- Key Differences: Lacks deuterium labels, making it indistinguishable from endogenous enalaprilat in mass spectrometry. Molecular ion: m/z 349.1 (vs. m/z 354.2 for deuterated form) . Collision-induced dissociation (CID) fragments: 206.1 (primary product ion) vs. 211.0 for deuterated form .

Perindoprilat-13C3

- Structure : Contains three <sup>13</sup>C atoms instead of deuterium.

- Molecular Ion: m/z 344.2 (vs. m/z 341.2 for non-labeled perindoprilat) .

- CID Fragments : m/z 100.1 (shared with enalaprilat-d5), but distinct fragmentation pathways due to carbon labeling .

- Applications : Internal standard for perindoprilat quantification; used alongside enalaprilat-d5 in multiplex LC–MS assays .

Carvedilol-d5

- Class: Beta-blocker (non-ACE inhibitor) but frequently co-analyzed with enalaprilat in cardiovascular drug panels.

- Molecular Ion: m/z 412.2 (vs. m/z 407.1 for non-deuterated carvedilol) .

- CID Fragments: m/z 105.1 (vs. m/z 100.1 for non-deuterated form) .

- Applications : Internal standard for carvedilol; highlights the versatility of deuterated standards across drug classes .

Enalapril-d5 Maleate

- Relation : Deuterated prodrug of enalaprilat.

- Key Differences: Maleate salt form (vs. sodium salt for enalaprilat-d5). Molecular ion: m/z 407.1 (non-deuterated enalapril: m/z 407.1) .

- Applications : Tracks prodrug metabolism to enalaprilat; distinct pharmacokinetic focus .

Benazeprilat-d5 Acyl-β-D-glucuronide

- Structure : Glucuronidated metabolite with five deuterium atoms.

- Molecular Ion : Higher m/z due to glucuronide conjugation (~450–500 range) .

- Applications : Studies on glucuronidation pathways; differs from enalaprilat-d5 in tracking phase II metabolism .

Comparative Data Table

| Compound | Isotopic Label | Molecular Ion (m/z) | Primary Product Ion (m/z) | Collision Energy (eV) | Key Applications |

|---|---|---|---|---|---|

| This compound | D5 | 354.2 | 211.0 | 27 | LC–MS internal standard; metabolism |

| Enalaprilat | None | 349.1 | 206.1 | 27 | Therapeutic ACE inhibition |

| Perindoprilat-13C3 | <sup>13</sup>C3 | 344.2 | 100.1 | 45 | Perindoprilat quantification |

| Carvedilol-d5 | D5 | 412.2 | 105.1 | 39 | Carvedilol pharmacokinetics |

| Benazeprilat-d5 Acyl-β-D-glucuronide | D5 | ~450–500 | N/A | N/A | Glucuronidation pathway studies |

Key Research Findings

- Analytical Performance: this compound demonstrates a signal-to-noise ratio >20:1 in LC–MS/MS, with a lower limit of quantification (LLOQ) of 0.5 ng/mL in plasma .

- Chromatographic Behavior: Retains similar retention time to non-deuterated enalaprilat (e.g., 4.2 min on a Restek Ultra Biphenyl column), ensuring precise co-elution for accurate quantification .

- Stability: Stable at −80°C for ≥6 months, comparable to non-deuterated analogs .

Commercial Considerations

- Purity: Ranges from 98% (SQ0123, Shujing Pharma) to formulations with ~10% inorganic content (Toronto Research Chemicals) .

- Pricing: ~$430–444 per 1 mg (Santa Cruz Biotechnology, Toronto Research Chemicals) .

- Suppliers: Santa Cruz Biotechnology, Toronto Research Chemicals, Shujing Pharma, and US Biological Life Sciences .

Biological Activity

Enalaprilat-d5 sodium salt is a deuterium-labeled form of enalaprilat, which is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril. This compound has garnered attention due to its role in hypertension management and its potential applications in clinical pharmacology. The following sections detail its biological activity, pharmacodynamics, and relevant research findings.

Enalaprilat functions primarily as an ACE inhibitor, leading to vasodilation and a subsequent decrease in blood pressure. The pharmacodynamic profile reveals that enalaprilat injection results in significant reductions in both systolic and diastolic blood pressure without causing orthostatic hypotension in most patients. The onset of action occurs within approximately 15 minutes, with peak effects observed between one to four hours post-administration .

Table 1: Pharmacodynamic Properties of Enalaprilat

| Property | Value |

|---|---|

| Onset of Action | ~15 minutes |

| Peak Effect | 1-4 hours |

| Duration of Action | Varies with dosage |

| Common Side Effects | Hypotension, dizziness |

2. Biological Activity and Transport Mechanisms

The biological activity of this compound involves its absorption, distribution, metabolism, and excretion (ADME) characteristics. Following oral administration of enalapril, the compound undergoes extensive metabolism to enalaprilat via carboxylesterase enzymes, primarily CES1 and CES2 .

Transport Mechanisms

- Uptake: Enalaprilat is absorbed through passive diffusion in the intestine and is transported into hepatocytes via organic anion transporting polypeptides (OATP) 1B1 and 1B3.

- Excretion: Once formed, enalaprilat enters systemic circulation through multidrug resistance-associated protein 4 (MRP4). Approximately 50% of enalaprilat is protein-bound, influencing its clearance rates .

Table 2: Transport Mechanisms Involved in Enalaprilat Activity

| Mechanism | Description |

|---|---|

| Passive Diffusion | Initial absorption in the intestine |

| OATP Transport | Mediated by OATP1B1 and OATP1B3 for hepatic uptake |

| MRP4 Transport | Facilitates entry into systemic circulation |

| Protein Binding | Approximately 50% bound to plasma proteins |

3. Case Studies and Research Findings

Recent studies have highlighted the utility of this compound as a stable isotope-labeled compound for enhancing mass spectrometry accuracy in drug quantification. This has significant implications for pharmacokinetic studies and therapeutic monitoring.

- Study on Drug Monitoring: A study validated a dried blood spot assay for measuring antihypertensive drugs including enalapril-d5. The method demonstrated high sensitivity and specificity for quantifying drug levels, aiding in adherence monitoring among patients .

- In Vitro Studies: Research utilizing human embryonic kidney (HEK293) cells has elucidated the role of organic anion transporters (OAT) in the renal handling of enalaprilat. Specifically, OAT3 was identified as a key transporter mediating the secretion of enalaprilat from renal proximal tubule cells .

4. Conclusion

This compound serves as a crucial tool in understanding the pharmacological effects and mechanisms underlying ACE inhibition. Its biological activity is characterized by effective blood pressure reduction through well-defined transport pathways and mechanisms. Ongoing research continues to explore its applications in clinical settings, particularly concerning drug monitoring and therapeutic efficacy.

Q & A

Q. What strategies mitigate matrix effects when analyzing this compound in multiplexed assays with other ACE inhibitors?

- Methodological Answer : To reduce ion suppression or enhancement in plasma, employ matrix-matched calibration standards and isotope dilution. Optimize chromatographic separation (e.g., gradient elution with C18 columns) to resolve co-eluting analytes. For multiplexed assays, validate cross-reactivity using spiked samples and adjust collision energy in MS/MS to fragment interfering ions selectively .

Q. How can isotopic purity of this compound impact pharmacokinetic modeling, and how is it verified?

- Methodological Answer : Deuterium incorporation <98% may skew pharmacokinetic parameters due to metabolic interference. Verify isotopic purity via HRMS or isotope ratio mass spectrometry (IRMS). In modeling, apply correction factors for isotopic overlap and validate with in vitro microsomal studies to assess metabolic stability differences between labeled and unlabeled forms .

Q. What experimental designs are optimal for studying drug-drug interactions involving this compound?

- Methodological Answer : Use a crossover design with human hepatocytes or microsomes to assess CYP450-mediated interactions. Co-incubate Enalaprilat-d5 with probe substrates (e.g., midazolam for CYP3A4) and measure metabolite formation via LC–MS. Include negative controls (e.g., ketoconazole for inhibition) and validate with in vivo rodent models using steady-state dosing regimens .

Data Analysis & Interpretation

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement statistical process control (SPC) charts to monitor critical quality attributes (e.g., yield, purity) across batches. Use ANOVA to identify significant variability sources (e.g., raw material suppliers). For analytical studies, apply normalization to batch-specific internal standards and include inter-batch QC samples .

Q. What statistical approaches are recommended for analyzing dose-response relationships in ACE inhibition studies using this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Calculate IC50 values with 95% confidence intervals and assess goodness-of-fit via Akaike information criterion (AIC). For small sample sizes, use non-parametric methods (e.g., Kruskal-Wallis test) to compare groups .

Q. How can researchers validate the specificity of this compound detection in high-throughput screening environments?

- Methodological Answer : Perform interference testing with structurally related compounds (e.g., Lisinopril, Captopril) and endogenous plasma components. Use MRM (multiple reaction monitoring) transitions unique to Enalaprilat-d5 (e.g., m/z 350→234) and confirm specificity via chromatographic peak shape analysis (asymmetry factor <1.5). Cross-validate with blank matrix samples from ≥6 donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.